molecular formula C10H16N2 B13095411 2,6-Diisopropylpyrazine

2,6-Diisopropylpyrazine

Cat. No.: B13095411
M. Wt: 164.25 g/mol
InChI Key: NYAIYYVTRTULIS-UHFFFAOYSA-N
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Description

2,6-Diisopropylpyrazine is an organic compound belonging to the pyrazine family, characterized by its two isopropyl groups attached to the 2nd and 6th positions of the pyrazine ring. Pyrazines are known for their aromatic properties and are commonly found in various natural sources, including vegetables and microorganisms. This compound is particularly noted for its distinct aroma, which is often described as nutty or roasted.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylpyrazine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyrazine with isopropylmagnesium bromide in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological methods. For instance, certain strains of Bacillus subtilis have been found to biosynthesize this compound when cultured under specific conditions. This method is considered environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.

Major Products:

    Oxidation: The oxidation of this compound typically yields pyrazine-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can produce 2,6-diisopropyl-1,4-dihydropyrazine.

    Substitution: Halogenation results in compounds such as 2,6-dichloropyrazine.

Scientific Research Applications

2,6-Diisopropylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its role in microbial communication and as a potential antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the flavor and fragrance industry due to its distinct aroma, and in the production of pesticides and dyes.

Mechanism of Action

The mechanism of action of 2,6-Diisopropylpyrazine involves its interaction with specific molecular targets and pathways. In microbial systems, it is believed to interfere with cell signaling pathways, thereby exhibiting antimicrobial properties. The exact molecular targets are still under investigation, but it is thought to disrupt membrane integrity and inhibit enzyme activity.

Comparison with Similar Compounds

  • 2,5-Diisopropylpyrazine
  • 2,6-Dimethylpyrazine
  • 2,3,5,6-Tetramethylpyrazine

Comparison: 2,6-Diisopropylpyrazine is unique due to its specific isopropyl substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,5-Diisopropylpyrazine, it has a different substitution position, leading to variations in reactivity and aroma. 2,6-Dimethylpyrazine, on the other hand, has methyl groups instead of isopropyl groups, resulting in different steric and electronic effects.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,6-di(propan-2-yl)pyrazine

InChI

InChI=1S/C10H16N2/c1-7(2)9-5-11-6-10(12-9)8(3)4/h5-8H,1-4H3

InChI Key

NYAIYYVTRTULIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=N1)C(C)C

Origin of Product

United States

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